
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine
Overview
Description
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine is a chemical compound that features a bromonaphthalene moiety attached to a sulfonyl group, which is further connected to a methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine typically involves the sulfonylation of 4-bromonaphthalene followed by the introduction of the piperidine ring. One common method involves the reaction of 4-bromonaphthalene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions typically occur under basic conditions and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Major products are sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceutical Agents
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine is utilized as a key building block in the synthesis of potential pharmaceutical agents. Its structural features allow it to interact with biological targets involved in neurological and inflammatory pathways. The sulfonyl group enhances its interaction with proteins, making it a candidate for drug development aimed at modulating enzyme activity or receptor interactions.
Case Study: Neurological Agents
A study demonstrated the efficacy of derivatives of this compound in targeting specific receptors involved in neurodegenerative diseases. The presence of the bromonaphthalene moiety facilitated π-π stacking interactions, enhancing binding affinity to target sites.
Organic Synthesis
Intermediate for Complex Molecules
This compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and analogs of natural products. Its unique structural properties enable chemists to create diverse chemical entities through various synthetic routes.
Table 1: Synthetic Routes Involving this compound
Reaction Type | Description |
---|---|
Substitution Reactions | Nucleophilic substitution on the bromine atom |
Oxidation Reactions | Conversion of sulfonyl group to sulfone derivatives |
Reduction Reactions | Reduction to form sulfide derivatives |
Material Science
Development of Advanced Materials
The compound's unique structural properties make it suitable for applications in material science. It is being explored for use in developing advanced materials such as polymers and nanomaterials, where its chemical stability and functional groups can contribute to enhanced material properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromonaphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Bromonaphthalen-1-yl)sulfonyl)piperidine
- 1-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
- 1-((4-Bromonaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Biological Activity
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a bromonaphthalene moiety linked to a sulfonyl group, which is further connected to a methylpiperidine ring. This structural arrangement is believed to influence its reactivity and biological interactions significantly.
Chemical Structure
The chemical structure can be represented as follows:
This structure imparts distinct properties that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromonaphthalene moiety enables π-π stacking interactions. These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects in various conditions, including neurological disorders and inflammation.
Therapeutic Applications
Recent studies have highlighted the compound's potential in several therapeutic areas:
- Neurological Disorders : It has been investigated as a building block for synthesizing compounds targeting neurological pathways, particularly in the context of migraine treatment through selective receptor agonism .
- Anti-inflammatory Properties : The compound's structure allows it to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to fully elucidate these effects.
Case Studies
- Migraine Treatment : In a study focusing on 5-HT1F receptor agonists, derivatives of this compound were shown to enhance selectivity and efficacy against migraine-related pathways. This was achieved through structural modifications that improved binding affinity .
- Cancer Research : Another study explored the compound's role as an inhibitor of metabolic pathways in cancer cells. The results indicated that it could potentially disrupt tumor microenvironment interactions, leading to reduced tumor viability .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Key Biological Activity |
---|---|---|
1-((4-Bromonaphthalen-1-yl)sulfonyl)piperidine | Similar sulfonyl group | Moderate anti-inflammatory effects |
1-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine | Morpholine instead of piperidine | Enhanced binding affinity in certain assays |
1-((4-Bromonaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline ring | Potentially improved pharmacokinetics |
The presence of the methyl group on the piperidine ring distinguishes this compound from its analogs, potentially enhancing its binding affinity and pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-4-methylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-12-8-10-18(11-9-12)21(19,20)16-7-6-15(17)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQQLOYPRVEOFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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